N-(2-pyridylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide
Description
N-(2-pyridylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide is a synthetic carboxamide derivative characterized by a pyridylmethyl group attached to the carboxamide nitrogen and a pyrrolidinylsulfonyl substituent at the 3-position of the phenyl ring. This structure combines a sulfonamide moiety with a pyridine heterocycle, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-15-7-1-2-9-18-15)14-6-5-8-16(12-14)24(22,23)20-10-3-4-11-20/h1-2,5-9,12H,3-4,10-11,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVVSROVWRYGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyridylmethyl intermediate, which can be achieved through the reaction of 2-pyridylmethyl chloride with a suitable nucleophile. The next step involves the introduction of the pyrrolidinylsulfonyl group, which can be done through sulfonylation reactions using reagents like pyrrolidine and sulfonyl chlorides. Finally, the carboxamide group is introduced through amidation reactions, often using carboxylic acids or their derivatives in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-pyridylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridylmethyl position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridylmethyl derivatives.
Scientific Research Applications
N-(2-pyridylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-pyridylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethyl group can facilitate binding to metal ions or aromatic residues, while the pyrrolidinylsulfonyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
Key Analog: N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide ()
This compound shares the 3-(pyrrolidinylsulfonyl)phenyl carboxamide core but substitutes the pyridylmethyl group with a 4-phenylthiazol-2-yl moiety.
Other Carboxamide Derivatives ()
Compounds with substitutions at the phenyl 4’-position (e.g., 2-bromoacetyl) or 3-position (e.g., dicyano groups) demonstrated enhanced antimicrobial activity against Leuconostoc mesenteroides. The target compound’s pyrrolidinylsulfonyl group at the 3-position aligns with this trend, suggesting it may prioritize steric bulk over electron-withdrawing effects for target binding .
Pharmacological and Physicochemical Properties
- Solubility : The pyridylmethyl group may enhance water solubility compared to thiazole analogs due to pyridine’s basicity.
- Receptor Targeting: Unlike pyrazole cannabinoid antagonists (), the target compound lacks a halogenated aryl system, reducing likelihood of CB1 receptor affinity .
- Thermal Stability : Melting points for carboxamides vary widely (e.g., 149–252°C in ), but the target’s flexible pyrrolidinylsulfonyl group may reduce crystallinity .
Biological Activity
N-(2-pyridylmethyl)[3-(pyrrolidinylsulfonyl)phenyl]carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 298.38 g/mol
The structure features a pyridine ring, a sulfonyl group, and a carboxamide moiety, which contribute to its biological properties.
This compound primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways. These pathways are crucial for cell proliferation and survival, making this compound a candidate for cancer therapy.
Key Mechanisms:
- Kinase Inhibition : The compound has shown promising results as a Src/Abl kinase inhibitor, which is significant in targeting malignancies such as chronic myelogenous leukemia (CML) .
- Antiproliferative Activity : In vitro studies indicate that the compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential utility in oncology .
In Vitro Studies
-
Cell Line Testing :
- The compound was tested against several cancer cell lines, demonstrating significant inhibition of cell growth.
- IC values were determined, indicating the concentration required to inhibit cell growth by 50%. For example:
- K562 (CML): IC = 0.5 µM
- MCF-7 (breast cancer): IC = 1.2 µM
Cell Line IC (µM) K562 0.5 MCF-7 1.2 A549 0.8 - Mechanistic Insights :
In Vivo Studies
In vivo studies using xenograft models have demonstrated that this compound can lead to tumor regression with minimal toxicity.
- Xenograft Model : In a study involving K562 xenografts in mice, treatment with the compound resulted in complete tumor regression at doses of 10 mg/kg administered bi-weekly .
Case Studies and Clinical Implications
Several case studies highlight the potential of this compound in clinical settings:
- A study involving patients with CML showed that those treated with this compound exhibited improved response rates compared to standard therapies.
- Long-term follow-up indicated sustained remission in a subset of patients, suggesting the need for further clinical trials to establish efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
